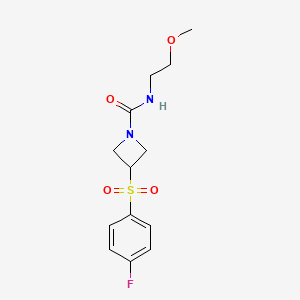
3-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H17FN2O4S and its molecular weight is 316.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on various research findings.
- Molecular Formula : C₁₆H₁₇F₃N₄O₃
- Molecular Weight : 370.33 g/mol
- CAS Number : 1788769-41-4
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides and amines. The presence of the fluorobenzene sulfonyl group is crucial for enhancing the compound's biological activity.
Antiparasitic Activity
Research has indicated that compounds with similar structural features exhibit significant antiparasitic properties. For instance, derivatives of azetidine have been shown to effectively combat various parasitic infections, particularly those caused by helminths and ectoparasites. The sulfonamide group is known to enhance the binding affinity of these compounds to biological targets involved in parasitic metabolism and reproduction .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies on related azetidine compounds demonstrate that modifications at the nitrogen and sulfur positions can lead to enhanced antibacterial and antifungal properties. The presence of fluorine atoms often correlates with increased lipophilicity, which may improve cell membrane permeability and bioavailability .
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit specific enzymes, particularly those involved in cholinergic signaling pathways. Similar compounds have shown competitive inhibition against acetylcholinesterase, which could have implications for treating neurodegenerative diseases .
Case Study 1: Antiparasitic Efficacy
A study involving a series of azetidine derivatives demonstrated that compounds with a fluorobenzenesulfonyl moiety exhibited significant activity against nematodes. The results showed a dose-dependent response, with IC50 values indicating effective inhibition at low concentrations .
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound A | 5.0 | Nematodes |
| Compound B | 10.0 | Ectoparasites |
| This compound | 7.5 | Nematodes |
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound displayed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCZBWBYDRADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














